molecular formula C22H22ClN3O5S B12448700 4-{2-[(3-chloro-6-methoxy-1-benzothiophen-2-yl)carbonyl]hydrazinyl}-N-(4-ethoxyphenyl)-4-oxobutanamide

4-{2-[(3-chloro-6-methoxy-1-benzothiophen-2-yl)carbonyl]hydrazinyl}-N-(4-ethoxyphenyl)-4-oxobutanamide

Cat. No.: B12448700
M. Wt: 475.9 g/mol
InChI Key: MSOWXLTVDFQPHI-UHFFFAOYSA-N
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Description

3-[N’-(3-CHLORO-6-METHOXY-1-BENZOTHIOPHENE-2-CARBONYL)HYDRAZINECARBONYL]-N-(4-ETHOXYPHENYL)PROPANAMIDE is a complex organic compound that belongs to the class of benzothiophenes. Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring. This particular compound is characterized by the presence of a chloro and methoxy group on the benzothiophene ring, along with a hydrazinecarbonyl and ethoxyphenyl group attached to the propanamide moiety. The compound’s unique structure makes it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[N’-(3-CHLORO-6-METHOXY-1-BENZOTHIOPHENE-2-CARBONYL)HYDRAZINECARBONYL]-N-(4-ETHOXYPHENYL)PROPANAMIDE typically involves multiple steps, starting with the preparation of the benzothiophene core. One common method involves the cyclization of 2-chlorobenzaldehyde with thiourea to form the benzothiophene ring. The chloro and methoxy groups are then introduced through electrophilic aromatic substitution reactions.

The hydrazinecarbonyl group is added via a hydrazinolysis reaction, where hydrazine reacts with an ester or amide precursor. The final step involves coupling the benzothiophene derivative with 4-ethoxyphenylpropanamide under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-[N’-(3-CHLORO-6-METHOXY-1-BENZOTHIOPHENE-2-CARBONYL)HYDRAZINECARBONYL]-N-(4-ETHOXYPHENYL)PROPANAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4), potentially converting carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride (LAH) in dry ether or sodium borohydride (NaBH4) in methanol.

    Substitution: Nucleophiles like primary amines or thiols in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Amino or thiol-substituted benzothiophene derivatives.

Scientific Research Applications

3-[N’-(3-CHLORO-6-METHOXY-1-BENZOTHIOPHENE-2-CARBONYL)HYDRAZINECARBONYL]-N-(4-ETHOXYPHENYL)PROPANAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features that may interact with specific biological targets.

    Industry: Utilized in the development of new materials, such as polymers and dyes, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 3-[N’-(3-CHLORO-6-METHOXY-1-BENZOTHIOPHENE-2-CARBONYL)HYDRAZINECARBONYL]-N-(4-ETHOXYPHENYL)PROPANAMIDE involves its interaction with specific molecular targets. The compound’s benzothiophene core can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The hydrazinecarbonyl group may form covalent bonds with nucleophilic sites on proteins, leading to alterations in protein structure and function. Additionally, the ethoxyphenyl group can enhance the compound’s binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-6-methoxy-2-(methyl sulfanyl) quinoxaline: Similar in structure but with a quinoxaline core instead of benzothiophene.

    3-Chloro-6-methyl-1-benzothiophene-2-carboxamide: Shares the benzothiophene core but differs in the substituents and functional groups.

Uniqueness

3-[N’-(3-CHLORO-6-METHOXY-1-BENZOTHIOPHENE-2-CARBONYL)HYDRAZINECARBONYL]-N-(4-ETHOXYPHENYL)PROPANAMIDE is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both chloro and methoxy groups on the benzothiophene ring, along with the hydrazinecarbonyl and ethoxyphenyl moieties, provides a versatile platform for further chemical modifications and exploration of diverse applications.

Properties

Molecular Formula

C22H22ClN3O5S

Molecular Weight

475.9 g/mol

IUPAC Name

4-[2-(3-chloro-6-methoxy-1-benzothiophene-2-carbonyl)hydrazinyl]-N-(4-ethoxyphenyl)-4-oxobutanamide

InChI

InChI=1S/C22H22ClN3O5S/c1-3-31-14-6-4-13(5-7-14)24-18(27)10-11-19(28)25-26-22(29)21-20(23)16-9-8-15(30-2)12-17(16)32-21/h4-9,12H,3,10-11H2,1-2H3,(H,24,27)(H,25,28)(H,26,29)

InChI Key

MSOWXLTVDFQPHI-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CCC(=O)NNC(=O)C2=C(C3=C(S2)C=C(C=C3)OC)Cl

Origin of Product

United States

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